molecular formula C8H10BClN2O2 B14574961 1-Chloro-N,N-dimethyl-1-(4-nitrophenyl)boranamine CAS No. 61373-30-6

1-Chloro-N,N-dimethyl-1-(4-nitrophenyl)boranamine

Cat. No.: B14574961
CAS No.: 61373-30-6
M. Wt: 212.44 g/mol
InChI Key: ZNFWWHRTKNNNFJ-UHFFFAOYSA-N
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Description

1-Chloro-N,N-dimethyl-1-(4-nitrophenyl)boranamine is an organic compound that features a boron-nitrogen bond. This compound is characterized by the presence of a chloro group, a dimethylamino group, and a nitrophenyl group attached to the boron atom. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-N,N-dimethyl-1-(4-nitrophenyl)boranamine typically involves the reaction of 4-nitroaniline with dimethylamine and a boron-containing reagent such as boron trichloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron-nitrogen bond. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-N,N-dimethyl-1-(4-nitrophenyl)boranamine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The boron-nitrogen bond can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chloro group under basic conditions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of substituted derivatives by replacing the chloro group.

    Substitution: Generation of various boron-nitrogen compounds with different substituents.

Scientific Research Applications

1-Chloro-N,N-dimethyl-1-(4-nitrophenyl)boranamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-N,N-dimethyl-1-(4-nitrophenyl)boranamine involves its interaction with molecular targets through its boron-nitrogen bond. The compound can form complexes with various nucleophiles, leading to the formation of new chemical bonds. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-N,N-dimethyl-1-(4-methylphenyl)boranamine
  • 1-Chloro-N,N-dimethyl-1-(4-aminophenyl)boranamine
  • 1-Chloro-N,N-dimethyl-1-(4-hydroxyphenyl)boranamine

Uniqueness

1-Chloro-N,N-dimethyl-1-(4-nitrophenyl)boranamine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties

Properties

CAS No.

61373-30-6

Molecular Formula

C8H10BClN2O2

Molecular Weight

212.44 g/mol

IUPAC Name

N-[chloro-(4-nitrophenyl)boranyl]-N-methylmethanamine

InChI

InChI=1S/C8H10BClN2O2/c1-11(2)9(10)7-3-5-8(6-4-7)12(13)14/h3-6H,1-2H3

InChI Key

ZNFWWHRTKNNNFJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)[N+](=O)[O-])(N(C)C)Cl

Origin of Product

United States

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